molecular formula C29H24N2O5 B11546263 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B11546263
M. Wt: 480.5 g/mol
InChI Key: LBKCVCNVEUVGCF-NDZAJKAJSA-N
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Description

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring with a methoxyphenyl group and a diphenylcyclopropyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Diphenylcyclopropyl Intermediate: This step involves the cyclopropanation of a suitable diphenyl precursor using reagents such as diazomethane or a similar cyclopropanating agent.

    Formylation: The diphenylcyclopropyl intermediate is then formylated using formic acid or a formylating agent like formic anhydride.

    Amidation: The formylated intermediate undergoes amidation with an appropriate amine to form the formamido group.

    Condensation: The formamido intermediate is then condensed with 2-methoxyphenyl furan-2-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Structures: Affecting the integrity of cell membranes, organelles, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]-2-methoxyphenyl furan-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C29H24N2O5/c1-34-26-17-20(14-15-24(26)36-28(33)25-13-8-16-35-25)19-30-31-27(32)23-18-29(23,21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-17,19,23H,18H2,1H3,(H,31,32)/b30-19+

InChI Key

LBKCVCNVEUVGCF-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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